molecular formula C22H27N3O5S B2910100 N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-83-4

N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Katalognummer B2910100
CAS-Nummer: 872862-83-4
Molekulargewicht: 445.53
InChI-Schlüssel: FARWGVPDEUYCHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBOOA and has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves the inhibition of the enzyme 15-lipoxygenase. This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are involved in the inflammatory response. N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide binds to the active site of the enzyme and prevents the conversion of arachidonic acid to leukotrienes.
Biochemical and Physiological Effects:
N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been reported to exhibit anti-inflammatory and anti-cancer properties. The inhibition of 15-lipoxygenase by this compound leads to a decrease in the production of leukotrienes, which are mediators of inflammation. This compound has also been reported to induce apoptosis and inhibit the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in lab experiments include its potent inhibitory activity against 15-lipoxygenase and its potential therapeutic applications in the treatment of various diseases. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of various diseases, including asthma, arthritis, and cancer. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, the toxicity and pharmacokinetics of this compound need to be further investigated to determine its safety and efficacy in vivo. Finally, the development of novel analogs of N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide may lead to the discovery of more potent and selective inhibitors of 15-lipoxygenase.

Synthesemethoden

The synthesis of N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been reported using different methods, including the reaction of 2-methylbenzylamine with tosyl-protected oxalamide, followed by deprotection of the tosyl group. Another method involves the reaction of 2-methylbenzylamine with oxalamide, followed by the protection of the amine group with a tosyl group. The yield of the synthesis method depends on the reaction conditions and the purity of the starting materials.

Wissenschaftliche Forschungsanwendungen

N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has potential applications in various fields of scientific research. It has been reported to act as a potent inhibitor of the enzyme 15-lipoxygenase, which is involved in the synthesis of leukotrienes. Leukotrienes are mediators of inflammation and have been implicated in various diseases, including asthma, arthritis, and cancer. Therefore, N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide may have therapeutic potential in the treatment of these diseases.

Eigenschaften

IUPAC Name

N'-[(2-methylphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-8-10-19(11-9-16)31(28,29)25-12-5-13-30-20(25)15-24-22(27)21(26)23-14-18-7-4-3-6-17(18)2/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARWGVPDEUYCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.